

A Technical Guide to the Discovery and Isolation of Novel Aminoalkynols

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Compound of Interest

Compound Name: (S)-2-Aminohex-5-yn-1-ol

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Introduction

Novel aminoalkynols represent a promising class of bioactive compounds with significant potential in drug discovery and development. These molecules, characterized by the presence of both an amino group and an alkyne functionality, exhibit a diverse range of biological activities. Their unique structural features allow for interactions with various biological targets, making them attractive scaffolds for the development of new therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of novel aminoalkynols, with a particular focus on a case study of Oceanalin A, a novel aminoalkynol isolated from a marine sponge.

Discovery and Isolation of Novel Aminoalkynols: A Case Study of Oceanalin A

The discovery of novel aminoalkynols often begins with the exploration of unique biological niches, such as marine environments. Marine invertebrates, in particular, are a rich source of complex and bioactive natural products.

Isolation of Oceanalin A from Oceanapia sp.

Oceanalin A is a novel and structurally unprecedented "hybrid sphingolipid" isolated from the marine sponge Oceanapia sp.^[1] Its discovery highlights a common workflow for natural

product isolation from marine organisms.

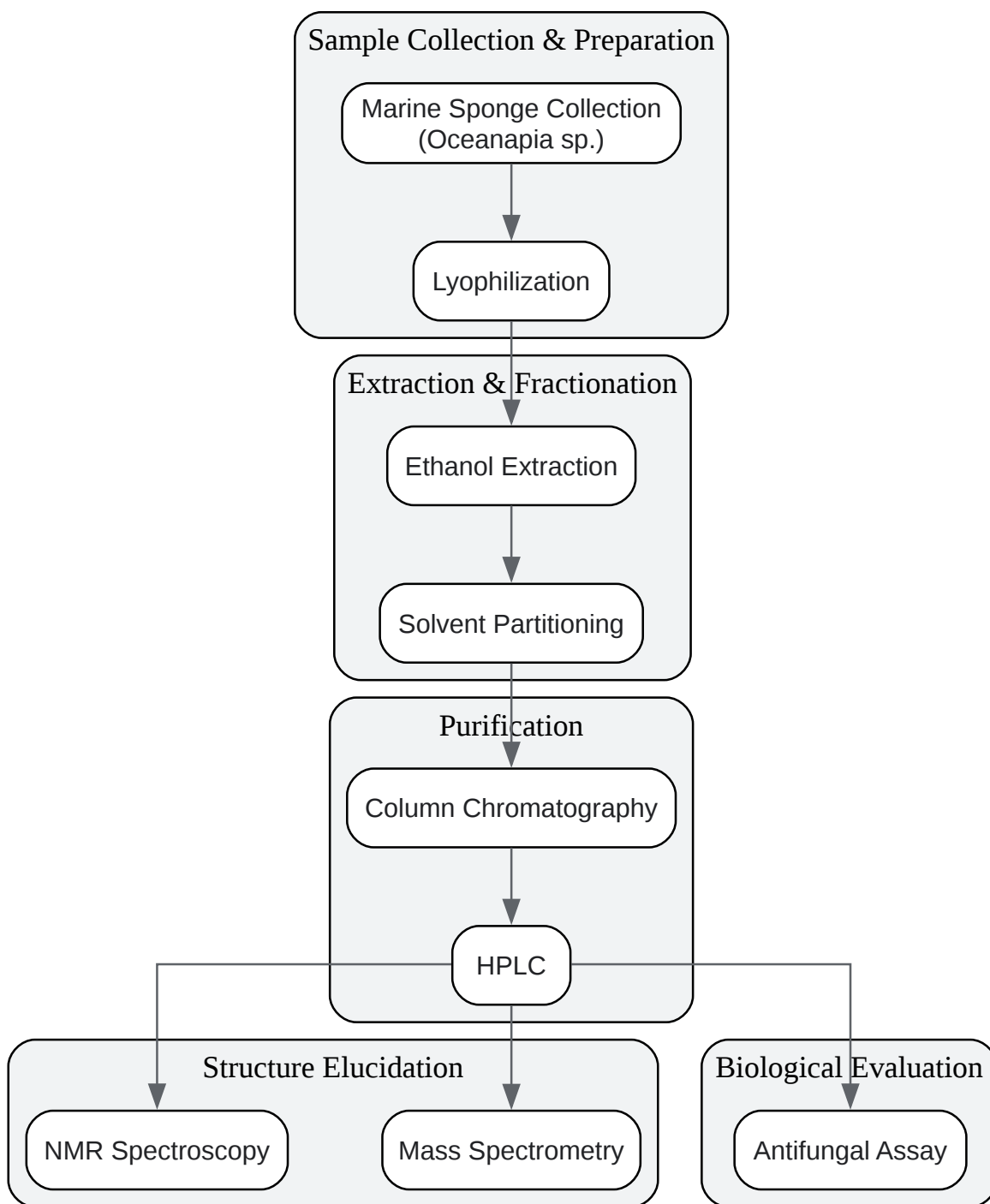
Experimental Protocol: Isolation of Oceanalin A

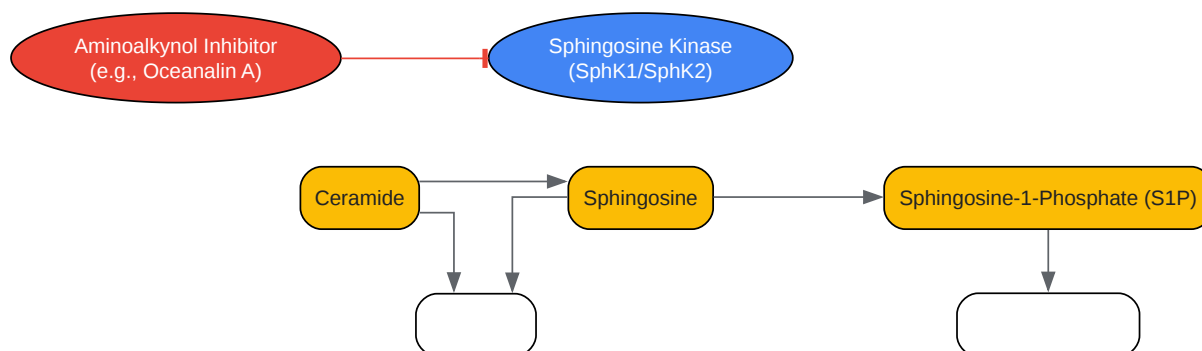
- **Sample Collection and Extraction:** Specimens of the marine sponge *Oceanapia* sp. are collected and lyophilized. The dried sponge material is then extracted with ethanol (EtOH) to obtain a crude extract containing a mixture of secondary metabolites.[\[2\]](#)[\[3\]](#)
- **Solvent Partitioning:** The crude EtOH extract is subjected to solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between an aqueous and an immiscible organic solvent, such as ethyl acetate (EtOAc) or butanol (BuOH).
- **Chromatographic Separation:** The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:
 - **Column Chromatography:** Initial separation of the extract on a silica gel or other stationary phase column using a gradient of solvents with increasing polarity.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification of fractions containing compounds of interest using a C18 reversed-phase column with a suitable mobile phase, such as an ethanol-water gradient.[\[2\]](#)
- **Structure Elucidation:** The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms within the molecule.
 - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI-MS), is employed to determine the molecular formula of the compound.[\[2\]](#)

Quantitative Data: Oceanalin A and B

Compound	Molecular Formula	Source Organism	Antifungal Activity (MIC against <i>C. glabrata</i>)
Oceanalin A	C ₄₀ H ₇₀ N ₂ O ₉	Oceanapia sp.	30 µg/mL[1][4]
Oceanalin B	C ₄₀ H ₇₀ N ₂ O ₉	Oceanapia sp.	25 µg/mL[2][3]

Visualization of the Discovery Workflow





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References

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